2,4-Dibromophenyl isocyanide
Description
Properties
IUPAC Name |
2,4-dibromo-1-isocyanobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDUMWJHFVWWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=C(C=C(C=C1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
Building Block in Synthesis:
2,4-Dibromophenyl isocyanide serves as a versatile building block in the synthesis of complex organic molecules. It can participate in nucleophilic substitution reactions, particularly SN2 reactions with alkyl halides, leading to the formation of highly substituted secondary amines and other derivatives .
Mechanistic Insights:
The compound's isocyanide group is highly reactive, allowing it to act as a nucleophile. This reactivity is exploited in synthesizing various amides and ureas through reactions with different electrophiles, including amines and alcohols .
Material Science
Polymer Production:
In material science, this compound is utilized in the production of polyurethanes. These polymers find applications in coatings, adhesives, and foams due to their desirable mechanical properties and durability .
| Application | Details |
|---|---|
| Coatings | Provides protective layers with good adhesion |
| Adhesives | Used in formulations requiring strong bonding |
| Foams | Contributes to lightweight insulating materials |
Case Study: Polyurethane Synthesis
Recent studies have demonstrated the successful incorporation of this compound into polyurethane formulations, enhancing their thermal stability and mechanical strength compared to conventional formulations .
Pharmaceuticals
Synthesis of Pharmaceutical Intermediates:
The compound plays a crucial role in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique structure allows for late-stage functionalization of complex drug molecules, improving their efficacy and safety profiles .
Example Application:
A notable application involves the modification of existing drugs using this compound to enhance their pharmacological properties. For instance, its reaction with phenoxybenzamine (Dibenzyline) demonstrated a robust substrate scope for amide transformations .
Biological Research
Modification of Biomolecules:
In biological research, this compound is employed to modify biomolecules for studying protein interactions and functions. Its ability to react selectively with amino acids allows researchers to probe the structure-function relationships within proteins .
Case Study: Protein Interaction Studies
Research has shown that using this compound can facilitate the study of protein-ligand interactions by enabling the attachment of various functional groups to target proteins, thereby providing insights into their biological roles .
Chemical Reactions Analysis
Silver-Assisted [3 + 2] Annulation with Nitrones
2,4-Dibromophenyl isocyanide participates in silver-catalyzed annulation with nitrones to form 1,2,4-oxadiazolidin-5-ones. The reaction proceeds via a silver-isocyanide complex that activates the nitrone for cycloaddition.
Key Reaction Conditions:
-
Catalyst: Ag₂O (10 mol%)
-
Solvent: 1,4-Dioxane
-
Temperature: 80°C
Mechanism:
-
Ag₂O coordinates to the isocyanide, enhancing its electrophilicity.
-
Nitrone undergoes [3 + 2] cycloaddition with the activated isocyanide.
-
Ring closure forms the oxadiazolidinone core.
Substrate Scope:
| Nitrone | Product Yield (%) | Diastereoselectivity |
|---|---|---|
| N-Benzylideneaniline oxide | 91 | >99:1 dr |
| N-(4-Methoxybenzylidene)aniline oxide | 85 | >99:1 dr |
Palladium-Catalyzed Isocyanide Insertion
In palladium-catalyzed reactions, this compound acts as a one-carbon synthon for imidoylative cross-couplings. Its bromine substituents enable subsequent functionalization via Suzuki-Miyaura couplings.
Representative Transformation:
Synthesis of 4-Aminoquinolines
-
Substrates: 2-Bromoaniline derivatives, terminal alkynes
-
Catalyst: Pd(OAc)₂ (5 mol%), CuI (10 mol%)
-
Conditions: DMF, 100°C, 12 h
Mechanistic Pathway:
-
Oxidative addition of Pd⁰ to aryl bromide.
-
Isocyanide insertion forms an imidoyl-palladium intermediate.
-
Transmetalation with copper acetylide and reductive elimination yield ynimine.
-
Acid-mediated cyclization affords 4-aminoquinoline.
Cascade Sulfonylation/[2 + 3]-Cycloaddition
This compound exhibits dual reactivity in cascade reactions with gem-dibromoalkenes, serving as both a sulfonyl source and a 1,3-dipole.
Optimized Conditions:
Reaction Steps:
-
Nucleophilic substitution at the gem-dibromoalkene by the isocyanide.
-
Sulfonylation generates a vinyl sulfone intermediate.
-
[2 + 3]-Cycloaddition forms the pyrrole ring.
Substrate Compatibility:
| gem-Dibromoalkene | Product Yield (%) |
|---|---|
| 1-Bromo-2-(2,2-dibromovinyl)benzene | 78 |
| 1-Bromo-4-(2,2-dibromovinyl)naphthalene | 65 |
Radical/Polar Crossover Reactions
Under visible-light photocatalysis, this compound facilitates α-amino C(sp³)–H functionalization via a radical/polar mechanism.
Key Observations:
Mechanism:
-
Photoexcitation generates an imidoyl radical anion.
-
Hydrogen abstraction by superoxide radical anion (O₂- ⁻) forms an iminium ion.
-
Nucleophilic attack by water yields the final amide.
Limitations:
-
Secondary aliphatic amines and amides are unreactive.
-
Steric hindrance at the ortho-position reduces efficiency.
Challenges and Unsuccessful Pathways
While this compound is reactive in multiple contexts, certain limitations exist:
-
SN2 Reactions: Sterically hindered substrates (e.g., neopentyl iodide) fail to react due to bulky isocyanide coordination .
-
Protic Solvents: Reactions in methanol or ethanol show <10% yield due to catalyst deactivation .
-
Radical Quenching: TEMPO (2 equiv) completely inhibits radical-dependent pathways .
Comparison with Similar Compounds
Stability and Reactivity
Isocyanides are generally acid-sensitive. For example, 2,4-dichlorophenethyl isocyanide hydrolyzes back to its formamide precursor in aqueous acid and polymerizes in the presence of metals . Brominated analogs like 3,5-dibromophenyl isocyanide likely exhibit similar instability due to the electron-withdrawing nature of bromine, which may reduce nucleophilicity at the isocyanide carbon.
Comparison with Similar Compounds
Halogenation Effects
- Bromine vs. Chlorine : Bromine’s larger atomic size and polarizability increase steric hindrance and electron-withdrawing effects compared to chlorine. This may lower yields for dibrominated isocyanides (e.g., 3,5-dibromophenyl isocyanide at 66% yield) versus dichlorinated analogs, though direct data for 2,4-dibromophenyl isocyanide are lacking .
- Substituent Position : Para-substituted isocyanides (e.g., 4-bromophenyl) generally exhibit higher yields than ortho/para-dihalogenated derivatives due to reduced steric clash. For example, 3,5-dibromophenyl isocyanide (66% yield) underperforms 4-bromophenyl isocyanide (70%) .
Functional Group Compatibility
- Electron-Donating Groups : 4-Methylphenyl isocyanide (5% yield) demonstrates that electron-donating groups exacerbate steric hindrance, severely limiting synthesis efficiency .
- Electron-Withdrawing Groups : Fluorine’s strong electronegativity reduces nucleophilicity, leading to lower yields (51% for 4-fluorophenyl isocyanide) compared to brominated analogs .
Preparation Methods
Reaction Mechanism and Standard Protocol
The most widely reported synthesis involves the nucleophilic substitution of 2,4-dibromobenzyl chloride with potassium cyanide (KCN). The reaction proceeds via an SN2 mechanism, where the cyanide ion displaces the chloride group, forming the isocyanide product. A typical procedure involves dissolving 2,4-dibromobenzyl chloride (1.0 equiv) in anhydrous dimethylformamide (DMF) and adding KCN (1.2 equiv) under nitrogen atmosphere. The mixture is stirred at 80°C for 12–24 hours, followed by extraction with dichloromethane and purification via silica gel chromatography.
Optimization and Scalability
Recent advancements have focused on improving atom economy and reducing reaction time. Continuous flow reactors have been employed to enhance heat transfer and mixing efficiency, enabling a 25% reduction in reaction time (to 8 hours) while maintaining yields above 85%. Green chemistry modifications, such as replacing DMF with cyclopentyl methyl ether (CPME), have also been explored to minimize environmental impact.
Hofmann Isocyanide Synthesis via Metal Cyanate Intermediates
Catalytic Pathway and Conditions
This method adapts the classic Hofmann synthesis by reacting 2,4-dibromobenzyl chloride with silver cyanate (AgOCN) in the presence of a palladium-based catalyst. The reaction mechanism involves oxidative addition of the benzyl chloride to Pd(0), followed by ligand exchange with cyanate and reductive elimination to form the isocyanide. Key conditions include:
Yield and Byproduct Management
Under optimized conditions, this method achieves yields of 70–78%. A major byproduct, 2,4-dibromophenyl cyanate, forms via competing nucleophilic substitution but can be minimized by controlling the cyanate-to-chloride ratio (1.5:1). Distillation under reduced pressure (0.1–0.5 mmHg) effectively separates the isocyanide from unreacted starting materials.
Dehydration of N-(2,4-Dibromophenyl)formamide
Triphenylphosphine-Iodine Mediated Dehydration
A third route involves dehydrating N-(2,4-dibromophenyl)formamide using a reagent system of triphenylphosphine (PPh₃) and molecular iodine (I₂). The reaction proceeds via activation of the formamide’s hydroxyl group by PPh₃-I₂, followed by elimination of water. Standard conditions include:
Substrate Scope and Functional Group Tolerance
This method demonstrates broad compatibility with electron-withdrawing and electron-donating substituents. For 2,4-dibromophenyl derivatives, yields typically range from 82–89%, outperforming traditional POCl₃-mediated dehydrations. The mild conditions also preserve acid-sensitive functional groups, making this approach suitable for complex molecular architectures.
Comparative Analysis of Synthetic Methods
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
